molecular formula C12H11ClN2O5S B1674285 Furosemide CAS No. 54-31-9

Furosemide

Cat. No.: B1674285
CAS No.: 54-31-9
M. Wt: 330.74 g/mol
InChI Key: ZZUFCTLCJUWOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furosemide is a potent loop diuretic widely used in clinical practice to treat conditions characterized by fluid retention and edema. It is particularly effective in managing edema associated with congestive heart failure, liver cirrhosis, and renal disease. This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine production and reduced fluid accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furosemide is synthesized through a multi-step process. One common method involves the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation and subsequent condensation with furfurylamine to yield this compound .

Industrial Production Methods: In industrial settings, this compound is prepared by reacting 2,4-dichloro-5-sulfamoylbenzoic acid with an acid-binding agent in an appropriate solvent. The solution is heated under an inert gas atmosphere, and furfurylamine is added dropwise. The reaction mixture is then adjusted to precipitate this compound crystals, which are filtered, refined, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Furosemide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Clinical Applications

  • Edema Management
    • Congestive Heart Failure : Furosemide is commonly used to alleviate symptoms of fluid overload in heart failure patients. It helps reduce pulmonary congestion and peripheral edema, improving overall patient comfort and mobility .
    • Liver Cirrhosis : In patients with liver disease, this compound is effective in managing ascites (fluid accumulation in the abdomen) by promoting diuresis .
    • Renal Disease : this compound is indicated for treating edema associated with nephrotic syndrome and other renal impairments .
  • Hypertension Treatment
    • Although not a first-line treatment, this compound can be utilized as an adjunct therapy for hypertension, especially in patients with heart failure or chronic kidney disease . It can be combined with other antihypertensive medications to achieve better control of blood pressure.
  • Acute Pulmonary Edema
    • This compound is often administered intravenously in emergency settings to rapidly reduce fluid overload in patients experiencing acute pulmonary edema .

Efficacy and Safety

Numerous studies have evaluated the efficacy and safety of this compound across different populations:

  • A clinical trial comparing this compound with torsemide found no significant difference in all-cause mortality among patients hospitalized for heart failure, indicating that while this compound is effective, alternative therapies may also be viable .
  • A study assessing oral this compound's efficacy noted that while generally safe, only one-third of participants met efficacy criteria after five weeks, highlighting variability in patient response .

Case Studies

Case Study 1: Congestive Heart Failure Management

  • A 65-year-old male patient with congestive heart failure was treated with this compound to manage severe edema. Initial intravenous doses were titrated based on clinical response, resulting in significant symptom relief within 48 hours.

Case Study 2: Renal Failure

  • A 72-year-old female patient with end-stage renal disease received this compound as part of her management plan for fluid overload. The patient demonstrated improved urine output and reduced swelling after initiating treatment.

Data Tables

Application Indication Dosage Form Administration Route
Edema ManagementCongestive Heart FailureOral tablets/injectionOral/IV
Liver CirrhosisAscitesOral solution/injectionOral/IV
HypertensionAdjunct therapyOral tabletsOral
Acute Pulmonary EdemaRapid diuresis requiredInjectionIV

Mechanism of Action

Furosemide exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water. The resulting diuresis helps to reduce fluid accumulation and lower blood pressure .

Comparison with Similar Compounds

    Bumetanide: Another loop diuretic with a similar mechanism of action but higher potency.

    Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.

    Spironolactone: A potassium-sparing diuretic that acts on the distal tubules of the kidneys.

Uniqueness of Furosemide: this compound is unique due to its rapid onset and short duration of action, making it suitable for acute management of edema and hypertension. Its ability to inhibit the sodium-potassium-chloride cotransporter distinguishes it from other diuretics that act on different parts of the renal tubules .

Biological Activity

Furosemide, a potent loop diuretic, is widely utilized in clinical settings for the management of conditions such as hypertension and edema associated with heart failure, cirrhosis, and renal diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and potential adverse effects.

This compound primarily acts on the kidneys to promote diuresis through the inhibition of sodium-potassium-chloride cotransporters (NKCC2) located in the thick ascending limb of the loop of Henle. This action prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water along with these ions. The following points summarize its mechanism:

  • Inhibition of Reabsorption : this compound blocks the reabsorption of sodium and chloride in the proximal and distal tubules as well as in the loop of Henle.
  • Vasodilatory Effects : It induces vasodilation by increasing prostaglandin production, which contributes to its effectiveness in treating acute pulmonary edema.
  • Electrolyte Excretion : Along with sodium and chloride, this compound also increases the excretion of magnesium, calcium, hydrogen, and potassium ions while decreasing uric acid excretion .

Pharmacokinetics

This compound exhibits variable bioavailability and pharmacokinetic properties that influence its therapeutic efficacy:

ParameterValue
Bioavailability 10% - 90% (average ~64% orally)
Volume of Distribution 0.181 L/kg (healthy), 0.140 L/kg (heart failure)
Protein Binding 91-99% bound to serum albumin
Half-life ~4 hours (oral), ~4.5 hours (IV)
Clearance 1.23 mL/kg/min (heart failure), 2.34 mL/kg/min (healthy)

The drug is primarily metabolized in the kidneys and liver, with about 85% cleared renally. Approximately 50% is excreted unchanged in urine .

Therapeutic Applications

This compound is indicated for various medical conditions due to its diuretic properties:

  • Congestive Heart Failure : Reduces fluid overload.
  • Cirrhosis : Manages ascites by promoting diuresis.
  • Hypertension : Helps lower blood pressure through fluid reduction.
  • Acute Pulmonary Edema : Provides rapid relief by decreasing fluid accumulation in lungs.

Case Studies and Research Findings

Several studies highlight this compound's efficacy and safety profile:

  • Heart Failure Management : A study demonstrated that this compound significantly improved symptoms in patients with acute heart failure compared to placebo .
  • Pediatric Use : Research indicates that this compound is effective in managing fluid overload in pediatric patients with congenital heart defects .
  • Renal Disease : this compound has been shown to enhance urine output in patients with nephrotic syndrome, aiding in symptom relief .

Adverse Effects

While this compound is generally well-tolerated, it can lead to several adverse effects:

  • Electrolyte Imbalance : Hypokalemia (low potassium), hyponatremia (low sodium), and hypomagnesemia (low magnesium) are common.
  • Renal Dysfunction : Overuse can lead to acute kidney injury.
  • Ototoxicity : High doses may cause hearing impairment .

Q & A

Basic Research Questions

Q. What are the primary methodological considerations when studying furosemide’s pharmacokinetics in patients with liver or renal disease?

  • Methodological Answer : Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability in drug metabolism. Measure plasma protein binding, hepatic/renal clearance rates, and bioavailability using HPLC or LC-MS/MS . For patients with cirrhosis, adjust dosing intervals due to prolonged elimination half-life (e.g., Andreasen et al. observed 50% longer half-life in cirrhotic patients vs. controls) .

Q. How can researchers design experiments to validate this compound’s mechanism as an NKCC inhibitor?

  • Methodological Answer : Employ in vitro models like isolated thick ascending limb (TAL) cells from rodent kidneys. Quantify ion transport inhibition via electrophysiological measurements (e.g., transepithelial voltage) or radiolabeled ion flux assays. Cross-validate with knockout mouse models lacking NKCC2 expression .

Q. What standardized protocols exist for assessing this compound’s diuretic efficacy in preclinical models?

  • Methodological Answer : Follow the "this compound test" protocol: administer 1 mg/kg IV to rodents, collect urine over 4–6 hours, and measure sodium/potassium excretion via flame photometry. In humans, use a standardized 40 mg IV dose with hourly urine output monitoring .

Advanced Research Questions

Q. How can contradictory findings in this compound-albumin co-administration studies be resolved?

  • Methodological Answer : Conduct a meta-analysis with subgroup stratification by patient albumin levels and renal function. Use random-effects models to account for heterogeneity (e.g., I² > 90% in prior studies). Sensitivity analysis should exclude outlier datasets (e.g., Hsu 2006) to assess robustness .

Q. What experimental design optimizes this compound-loaded SNEDDS formulations for enhanced bioavailability?

  • Methodological Answer : Apply a D-optimal mixture design to optimize oil-surfactant-co-surfactant ratios. Evaluate droplet size (target < 50 nm via dynamic light scattering), polydispersity index (<0.3), and in vitro release kinetics (using USP Apparatus II at 50 rpm in simulated intestinal fluid) . Validate with in vivo bioavailability studies in rats, comparing AUC₀–24h of SNEDDS vs. conventional tablets .

Q. How should researchers address ethical and practical challenges in this compound trials involving pediatric or critically ill populations?

  • Methodological Answer : Use adaptive trial designs with pre-specified stopping rules for adverse events (e.g., hypokalemia < 3.0 mmol/L). Implement blinded dose titration and stratified randomization by age/renal function. Reference FDA guidance on pediatric diuretic trials .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-response variability in heart failure cohorts?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to correlate dose with urinary sodium excretion. Include covariates like serum creatinine, albumin, and concurrent ACE inhibitor use. Use bootstrapping to validate parameter estimates .

Q. How can in vitro-in vivo correlation (IVIVC) models improve this compound formulation development?

  • Methodological Answer : Develop a Level A IVIVC by matching in vitro dissolution profiles (e.g., 85% release in 60 minutes) with in vivo absorption data. Use convolution-based methods to predict pharmacokinetic profiles for novel formulations .

Q. Safety & Toxicology

Q. What methodologies detect this compound’s potential carcinogenic risks in long-term studies?

  • Methodological Answer : Use Ames tests (with/without S9 metabolic activation) and mammalian cell micronucleus assays. For carcinogenicity, conduct 2-year bioassays in Sprague-Dawley rats, monitoring tumor incidence (e.g., IARC Group 3 classification due to inadequate evidence) .

Q. How do researchers balance this compound’s therapeutic benefits against electrolyte imbalance risks in trial designs?

  • Methodological Answer : Implement frequent monitoring (serum K⁺, Mg²⁺, Na⁺ at baseline, 6h, 24h post-dose). Use factorial designs to test potassium-sparing adjuvants (e.g., spironolactone) while maintaining blinding. Predefine thresholds for protocol-mandated electrolyte replacement .

Properties

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFCTLCJUWOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41733-55-5 (mono-hydrochloride salt)
Record name Furosemide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6020648
Record name Furosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992), Solid
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/, In water, 73.1 mg/L at 30 °C, Slightly soluble in water, Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol., Soluble in methanol, acetone, dilute NaOH, Freely soluble in alkali hydroxide, 0.0731 mg/mL at 30 °C
Record name SID47193739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furosemide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions. As with other loop diuretics, furosemide decreases the excretion of uric acid. Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries. The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone., Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons., Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2.
Record name Furosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furosemide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from aqueous ethanol, White to off-white crystalline powder, Fine, white to slightly yellow, crystalline powder

CAS No.

54-31-9
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furosemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furosemide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name furosemide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name furosemide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furosemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furosemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUROSEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LXU5N7ZO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Furosemide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

403 °F (decomposes) (NTP, 1992), 206 °C, 295 °C
Record name FUROSEMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20426
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Furosemide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Furosemide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Furosemide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furosemide
Reactant of Route 2
Reactant of Route 2
Furosemide
Reactant of Route 3
Furosemide
Reactant of Route 4
Reactant of Route 4
Furosemide
Reactant of Route 5
Reactant of Route 5
Furosemide
Reactant of Route 6
Reactant of Route 6
Furosemide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.